molecular formula C10H5Cl2NO2 B14710639 1,4-Naphthalenedione, 5-amino-2,3-dichloro- CAS No. 22360-87-8

1,4-Naphthalenedione, 5-amino-2,3-dichloro-

Cat. No.: B14710639
CAS No.: 22360-87-8
M. Wt: 242.05 g/mol
InChI Key: KHDZGPYXYMJICA-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 5-amino-2,3-dichloro- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms and an amino group attached to the naphthoquinone core, making it a unique and valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 5-amino-2,3-dichloro- typically involves the chlorination of 1,4-naphthoquinone followed by amination. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 3 positions of the naphthoquinone ring. Subsequently, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1,4-Naphthalenedione, 5-amino-2,3-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro groups under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different biological and chemical properties .

Scientific Research Applications

1,4-Naphthalenedione, 5-amino-2,3-dichloro- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and enzyme interactions.

    Medicine: Due to its potential antimicrobial and anticancer properties, it is explored for drug development and therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 5-amino-2,3-dichloro- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It can also inhibit specific enzymes by forming covalent bonds with active site residues, leading to altered cellular functions. These mechanisms contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 1,4-Naphthalenedione, 2-amino-3-chloro-
  • 1,4-Naphthalenedione, 2,3-diamino-
  • 2-Bromo-1,4-Naphthalenedione

Comparison: 1,4-Naphthalenedione, 5-amino-2,3-dichloro- is unique due to the presence of both amino and dichloro substituents, which enhance its reactivity and biological activity compared to other naphthoquinone derivatives.

Properties

IUPAC Name

5-amino-2,3-dichloronaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDZGPYXYMJICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482131
Record name 1,4-Naphthalenedione, 5-amino-2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22360-87-8
Record name 5-Amino-2,3-dichloro-1,4-naphthoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22360-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthalenedione, 5-amino-2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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